Benzo[b]thiophen-2-ylmethanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzothiophen-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5H,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYFWFHTABURGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50285047 | |
| Record name | benzo[b]thiophen-2-ylmethanamine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID50285047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6314-43-8 | |
| Record name | Benzo[b]thiophene-2-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6314-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzo(b)thiophene-2-methanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006314438 | |
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| Record name | 6314-43-8 | |
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| Record name | benzo[b]thiophen-2-ylmethanamine | |
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| Record name | 1-benzothiophen-2-ylmethylamine | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | Benzo[b]thiophene-2-methanamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Structure Activity Relationship Sar Studies and Molecular Design
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are fundamental in confirming the structure. In the ¹H NMR spectrum, characteristic signals for the aromatic protons of the benzo[b]thiophene ring and the methylene (B1212753) and amine protons of the substituent are observed. mdpi.com The chemical shifts and coupling constants of the aromatic protons provide information about the substitution pattern. mdpi.comnih.gov For example, the protons on the benzene (B151609) ring typically appear as multiplets in the aromatic region of the spectrum. nih.gov
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of related aminopropyl)benzo[b]thiophene isomers typically shows a weak molecular ion peak and a prominent base peak corresponding to the iminium ion. nih.gov Fragmentation of the benzo[b]thiophene nucleus can lead to characteristic ions. nih.govnih.gov
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key absorptions would include N-H stretching vibrations for the amine group, C-H stretching for the aromatic and aliphatic portions, and C=C stretching vibrations for the aromatic rings. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy reveals the electronic transitions within the molecule. The benzo[b]thiophene chromophore gives rise to characteristic absorption bands in the UV region. rsc.org
Advanced Spectroscopic and Computational Characterization for Academic Research
X-ray Crystallography
Single-crystal X-ray diffraction can provide the precise three-dimensional structure of Benzo[b]thiophen-2-ylmethanamine in the solid state, including bond lengths, bond angles, and intermolecular interactions. This technique has been used to confirm the structure of related benzo[b]thiophene derivatives. researchgate.net
Advanced Computational Chemistry Studies
Computational chemistry offers valuable insights into the electronic structure, reactivity, and spectroscopic properties of molecules.
DFT calculations are widely used to predict the geometric and electronic properties of benzo[b]thiophene derivatives. researchgate.net These calculations can provide optimized geometries, vibrational frequencies, and NMR chemical shifts that can be compared with experimental data.
MEP maps are useful for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. nih.govresearchgate.net For this compound, the MEP map would show negative potential around the nitrogen atom of the amine group, indicating its nucleophilic character.
NBO analysis provides information about charge transfer interactions and hyperconjugative effects within the molecule, offering a more detailed picture of the bonding.
TD-DFT calculations are employed to predict the electronic absorption spectra (UV-Vis) by calculating the energies and oscillator strengths of electronic transitions. researchgate.net This helps in the interpretation of experimental spectra.
Molecular dynamics simulations can be used to explore the conformational landscape of this compound and to study its interactions with biological macromolecules, such as proteins, which is relevant in the context of drug design. nih.gov
Mechanistic Investigations of Biological Action
Receptor Binding Studies and Ligand-Receptor Interactions
Derivatives of benzo[b]thiophene have been shown to interact with a wide array of biological targets, including enzymes and G-protein coupled receptors, demonstrating the versatility of this heterocyclic scaffold in molecular recognition. researchgate.netnih.gov
The benzo[b]thiophene moiety is a constituent of several potent enzyme inhibitors. Studies have identified derivatives that selectively target enzymes implicated in neurological disorders and other physiological processes.
Cholinesterases: Certain benzo[b]thiophene-chalcone hybrids have been identified as effective inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.comnih.gov Compound 5h from one such study proved to be the most effective BChE inhibitor with an IC₅₀ value of 24.35 μM, comparable to the reference drug galantamine. mdpi.com Compound 5f was the most potent AChE inhibitor in the same series. mdpi.com
Monoamine Oxidase (MAO): A series of benzo[b]thiophen-3-ol derivatives have been investigated as inhibitors of human monoamine oxidase (hMAO), with most compounds showing high selectivity for the MAO-B isoform. researchgate.netnih.gov These findings are supported by molecular docking studies that elucidate the binding interactions within the enzyme's active site. researchgate.net
Human Chymase: Benzo[b]thiophene-2-sulfonamide derivatives have been developed as a novel class of human chymase inhibitors. nih.gov Through structural analysis, compound TY-51076 was identified, displaying a high potency with an IC₅₀ of 56 nM and excellent selectivity over related proteases. nih.gov
α-Amylase: Enzyme inhibition studies were conducted on benzo[b]thiophene-derived Schiff base ligands and their metal complexes, with the Ni(II) complexes showing the most significant inhibitory activity against the α-amylase enzyme. rsc.org
Table 1: Enzyme Inhibition by Benzo[b]thiophene Derivatives
| Derivative Class | Target Enzyme | Key Compound | Inhibitory Concentration (IC₅₀) | Reference |
|---|---|---|---|---|
| Benzo[b]thiophene-chalcones | Acetylcholinesterase (AChE) | Compound 5f | 62.10 μM | mdpi.com |
| Benzo[b]thiophene-chalcones | Butyrylcholinesterase (BChE) | Compound 5h | 24.35 μM | mdpi.com |
| Benzo[b]thiophene-2-sulfonamides | Human Chymase | TY-51076 | 56 nM | nih.gov |
| Benzo[b]thiophen-3-ols | Monoamine Oxidase-B (MAO-B) | Various | Not specified | researchgate.netnih.gov |
| Benzo[b]thiophene Schiff Base Complexes | α-Amylase | Ni(II) Complex | Not specified (Best Kᵢ value) | rsc.org |
The benzo[b]thiophene scaffold is integral to ligands that modulate the activity of several key receptor systems. These interactions can trigger or block downstream signaling cascades.
Serotonin Receptors: Derivatives such as 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one (7e ) have been synthesized and evaluated for their affinity towards 5-HT₁ₐ receptors. nih.gov Compound 7e showed a micromolar affinity (Kᵢ = 2.30 μM), and docking studies suggest the binding is stabilized by electrostatic interactions. nih.gov
Opioid Receptors: A study on benzo[b]thiophene-2-carboxamides discovered that compound 25 is a potent analgesic that functions as an agonist for the mu-opioid receptor. nih.gov Mechanistic studies revealed that it activates the receptor through both the cyclic adenosine (B11128) monophosphate (cAMP) and β-arrestin-2-mediated pathways. nih.gov It also interacts more weakly with nociceptin (B549756) and delta-opioid receptors via the cAMP pathway. nih.gov
Sphingosine-1-Phosphate (S1P) Receptors: A benzo[b]thiophene amino carboxylate, compound 5c , was identified as a potent and selective agonist for the S1P receptor subtype 4 (S1PR4). researchgate.netnih.gov It demonstrated an EC₅₀ of 200 nM in a GTPγ³⁵S binding assay, with no significant activity at other S1P receptor subtypes (S1PR1, 2, 3, 5). nih.gov This highlights the potential for developing highly selective modulators based on this scaffold.
NMDA Receptors: The bioisosteric replacement of benzene (B151609) rings with a thiophene (B33073) ring in known GluN2B selective NMDA receptor antagonists has been shown to be well-tolerated. rsc.org An epa.govannuleno[b]thiophene derivative (8a ) displayed a high affinity for the GluN2B subunit with a Kᵢ value of 26 nM. rsc.org
Table 2: Receptor Modulation by Benzo[b]thiophene Derivatives
| Derivative Class | Target Receptor | Activity | Affinity (Kᵢ / EC₅₀) | Reference |
|---|---|---|---|---|
| Benzo[b]thiophenyl arylpiperazinyl propan-1-ones | 5-HT₁ₐ | Binding Affinity | Kᵢ = 2.30 μM (for 7e) | nih.gov |
| Benzo[b]thiophene-2-carboxamides | Mu-opioid | Agonist | ED₅₀ = 127.1 μg/kg (in vivo) | nih.gov |
| Benzo[b]thiophene amino carboxylates | S1PR4 | Selective Agonist | EC₅₀ = 200 nM | nih.gov |
| epa.govAnnuleno[b]thiophenes | NMDA (GluN2B) | Binding Affinity | Kᵢ = 26 nM (for 8a) | rsc.org |
Cellular and Molecular Pathway Analysis
Beyond direct receptor or enzyme interaction, benzo[b]thiophene derivatives have been shown to modulate complex cellular pathways, including those related to oxidative stress and protein aggregation.
One study investigated hydroxyl-containing benzo[b]thiophene analogs (BP and EP ) and found they could mitigate acrylamide-induced oxidative stress in zebrafish larvae. nih.gov The mechanism involves the stabilization of the glutathione (B108866) redox cycle. These compounds were shown to enhance the gene expression of glutathione-related and other enzymatic antioxidants, thereby reducing reactive oxygen species (ROS) generation, lipid peroxidation, and cell death. nih.gov
In the context of neurodegenerative diseases, N-phenylbenzo[b]thiophene-2-carboxamide derivatives have been synthesized as modulators of Amyloid Beta (Aβ42) aggregation. researchgate.net Compounds 5a and 5b , which possess a methoxyphenol group, demonstrated concentration-dependent inhibition of Aβ42 fibril formation. Conversely, derivatives with a 4-methoxyphenyl (B3050149) ring (5d ) accelerated aggregation. researchgate.net These findings were confirmed by electron microscopy and suggest that the orientation of the benzo[b]thiophene ring plays a critical role in modulating the Aβ42 fibrillogenesis pathway. researchgate.net
Toxicogenomics and Drug Safety Profiling at a Mechanistic Level
Mechanistic safety profiling provides insights into the potential toxicity of compounds at a cellular level. Several studies on benzo[b]thiophene derivatives have included cytotoxicity assessments.
Benzo[b]thiophene-chalcone hybrids (5a, 5f, 5h, 5i ), which were effective cholinesterase inhibitors, showed no cytotoxic effects on SH-SY5Y neuroblastoma cells at their active concentrations. nih.gov
N-phenylbenzo[b]thiophene-2-carboxamide derivatives 5a and 5b provided significant neuroprotection to mouse hippocampal neuronal HT22 cells against Aβ42-induced cytotoxicity. researchgate.net
The antioxidant benzo[b]thiophene analogs BP and EP were evaluated for toxicity in Madin-Darby Canine Kidney (MDCK) cell lines and zebrafish embryos before being tested for their therapeutic effects. nih.gov
Newly synthesized Schiff base ligands with a benzo[b]thiophene moiety and their metal complexes were screened for their cytotoxic activities. rsc.org
These studies indicate that while the benzo[b]thiophene scaffold is a component of many potent bioactive molecules, specific substitutions can be tailored to produce compounds with favorable safety profiles at the cellular level.
Applications in Materials Science and Optoelectronics
Conductive Properties of Thiophene (B33073) Rings
The conductive nature of materials derived from fused thiophene rings, such as benzo[b]thiophene, is rooted in their electronic structure. The fusion of the benzene (B151609) and thiophene rings creates an extensive π-conjugated system, which allows for the delocalization of electrons across the molecule. This delocalization is crucial for charge transport. The sulfur atom in the thiophene ring contributes lone pair electrons to the π-system, enhancing its electron-rich character and facilitating intermolecular interactions necessary for charge hopping between molecules in a solid state.
The rational design of molecules incorporating the benzo[b]thiophene core has led to materials with measurable electrical conductivity. For instance, a hydrogel formed from the self-assembly of a peptide-conjugated rsc.orgbenzothieno[3,2-b] rsc.org-benzothiophene (BTBT), a larger analogue of benzo[b]thiophene, demonstrated a conductivity of up to 1.6 (±0.1) × 10⁻⁵ S cm⁻¹. nih.gov This highlights the intrinsic capacity of the benzothiophene (B83047) framework to form ordered, conductive assemblies. nih.gov
Organic Electronics Applications
Derivatives of benzo[b]thiophene are widely explored as organic semiconductors (OSCs) due to their excellent charge transport characteristics and environmental stability. mdpi.com
The benzo[b]thiophene (BT) core is a foundational element in the design of high-performance, solution-processable small molecules for OFETs. bohrium.com Its rigid and planar structure promotes effective π-π stacking in the solid state, which is essential for efficient charge carrier movement. mdpi.commdpi.com The inherent stability of the BTBT core, a related structure, is attributed to its large energy band gap, which makes it robust in ambient conditions. mdpi.com
Numerous studies have demonstrated that modifying the benzo[b]thiophene core with different functional groups can significantly influence device performance. bohrium.commdpi.com For example, attaching end-capping groups can enhance both electrical performance and solution processability. mdpi.com Research on various benzo[b]thieno[2,3-d]thiophene (BTT) derivatives has shown that these materials act as p-channel semiconductors, meaning they transport positive charges (holes). mdpi.comrsc.org The performance of these devices is closely linked to the microstructure and surface morphology of the semiconductor thin film. bohrium.com Highly crystalline films with well-defined, terrace-like structures often correlate with higher charge carrier mobility. mdpi.com
| Compound Class | Highest Reported Mobility (cm²/Vs) | On/Off Current Ratio | Reference(s) |
| Benzo[b]thiophene (BT) Derivatives | 0.055 | > 2.5 × 10⁷ | bohrium.com |
| Benzo[b]thieno[2,3-d]thiophene (BTT) Derivatives | 0.057 | > 10⁷ | rsc.org |
| rsc.orgBenzothieno[3,2-b] rsc.orgbenzothiophene (BTBT) Derivatives | ~0.03 | ~10⁶ | mdpi.com |
| Benzo[b]thieno[2,3-d]thiophene (BTT) Derivatives | 0.005 | > 10⁶ | mdpi.com |
This table presents data for various derivatives based on the benzo[b]thiophene core structure.
The benzo[b]thiophene scaffold is also a valuable component in materials for OLEDs. By incorporating this moiety into larger molecular structures, typically as part of a donor-acceptor system, materials can be designed to emit light across the visible and near-infrared (NIR) spectrum.
For example, derivatives of 5,6-difluorobenzo[c] rsc.orgnycu.edu.twnih.govthiadiazole (a related sulfur-containing heterocycle) linked with thiophene bridges have been synthesized to create deep-red and NIR emitters. frontiersin.org The strategy of using a thiophene-based π-bridge to connect electron-donating and electron-accepting parts of a molecule has proven effective in red-shifting the emission wavelength without sacrificing efficiency. frontiersin.org In one study, doped OLED devices using such emitters achieved a maximum external quantum efficiency (EQE) of 5.75% for deep-red emission. frontiersin.org Non-doped devices were capable of NIR emission with a maximum EQE of 1.44%. frontiersin.org While not directly benzo[b]thiophene, these findings underscore the utility of the thiophene unit within a fused ring context for developing high-performance OLEDs.
In the field of organic photovoltaics, the benzo[b]thiophene (BzT) unit is a critical building block for constructing non-fullerene acceptors (NFAs) and donor polymers. nih.govfigshare.comnih.gov The performance of OSCs is highly dependent on the molecular structure of the active layer components, which control light absorption, charge separation, and charge transport. rsc.orgacs.org
The benzo[b]thiophene core allows for facile structural modification, which is used to tune the material's optical and electronic properties. rsc.org For instance, incorporating the electron-rich benzo[b]thiophene unit into the end-groups of an acceptor molecule can raise its lowest unoccupied molecular orbital (LUMO) energy level, leading to a beneficial increase in the open-circuit voltage (Voc) of the solar cell. nycu.edu.tw Furthermore, the BzT structure can be used as a volatile solid additive during film processing to improve the morphology of the active layer. This leads to more ordered molecular stacking, reduced phase separation, and tighter π-π stacking, which together enhance exciton (B1674681) diffusion, charge separation, and transport. figshare.comacs.org This improved morphology can simultaneously boost the short-circuit current density (Jsc) and the fill factor (FF). figshare.comacs.org
| Device Active Layer Components (Donor:Acceptor) | Key Benzo[b]thiophene Component | Power Conversion Efficiency (PCE) | Reference(s) |
| PM6:Z1-bb | Benzo[b]benzo nih.govmdpi.comthieno[2,3-d]thiophene (BTBT) based acceptor | 12.66% | rsc.org |
| PBDB-T:BDCPDT-BC | Benzothiophene-fused end-group acceptor | 10.82% | nycu.edu.tw |
| D18:Y6 (with BzT additive) | Benzo[b]thiophene (BzT) as solid additive | 17.7% | figshare.com |
| PM6:Y6 (with BzT additive) | Benzo[b]thiophene (BzT) as solid additive | 16.1% | figshare.com |
This table showcases the performance of OSCs incorporating various complex derivatives and additives based on the benzo[b]thiophene core.
Optoelectronic Materials
The fusion of benzene and thiophene rings gives the benzo[b]thiophene core favorable photophysical properties for optoelectronic applications.
In luminescent devices, a phenomenon known as photon reabsorption can lower efficiency. This occurs when emitted photons are reabsorbed by the material itself, leading to energy loss. To minimize this, materials with a large Stokes shift are desirable. The Stokes shift is the difference in wavelength between the maximum of the absorption and emission spectra. A larger shift means less overlap between what the material absorbs and what it emits.
The benzo[b]thiophene molecule is significantly more emissive than its individual components, benzene and thiophene. researchgate.net While data on the specific Stokes shift of Benzo[b]thiophen-2-ylmethanamine is not available, studies on other thiophene-based organic dyes have demonstrated that large Stokes shifts can be achieved through molecular design. rsc.org For example, a novel cyanine (B1664457) dye featuring a π-conjugated bridge of thiophene units was reported to have a large Stokes shift of 144 nm. rsc.org This indicates that the strategic derivatization of the benzo[b]thiophene core is a promising pathway to creating materials with minimal spectral overlap, making them suitable for efficient fluorescence-based applications. rsc.org
Light-Harvesting Efficiency (LHE)
The benzo[b]thiophene core is integral to the development of organic materials for light-harvesting applications, such as organic solar cells (OSCs) and dye-sensitized solar cells (DSSCs). Its ability to be part of a larger conjugated system allows for strong absorption of light in the visible and near-infrared regions. acs.org The structure facilitates intramolecular charge transfer, a key process for generating electrical current from light.
Donor-π-Acceptor (D-π-A) systems incorporating benzo[b]thiophene derivatives have been a focus of research. In these architectures, the benzo[b]thiophene unit can act as part of the π-bridge or the donor component, facilitating the movement of electrons from the donor to the acceptor upon photoexcitation. For instance, polymers based on thieno[3,2-b]thiophene (B52689) (a related isomer) and benzothiadiazole have been synthesized and shown to have tunable optical and electronic band gaps between 1.70 and 2.00 eV, which is crucial for capturing a broad range of the solar spectrum. itu.edu.trbohrium.com The design of such polymers aims to optimize the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to enhance the efficiency of charge separation and transport. researchgate.net
Table 1: Optoelectronic Properties of Polymers Incorporating Thieno[3,2-b]thiophene and Benzothiadiazole Units This table presents data for polymers that contain a structural isomer of the benzo[b]thiophene core, illustrating the typical performance metrics in light-harvesting contexts.
| Polymer | Optical Band Gap (eV) | HOMO Level (eV) | LUMO Level (eV) |
|---|---|---|---|
| P1 | 2.00 | -5.40 | -3.40 |
| P2 | 1.85 | -5.35 | -3.50 |
| P3 | 1.70 | -5.20 | -3.50 |
Data derived from studies on D-π-A-π type conjugated polymers. bohrium.com
Nonlinear Optical (NLO) Materials
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, a property essential for applications in optoelectronics, including optical switching and data storage. The benzo[b]thiophene moiety is a promising component in the design of organic chromophores for NLO applications due to its contribution to molecular polarizability.
Theoretical studies using Density Functional Theory (DFT) have been employed to predict the NLO properties of molecules containing benzo[b]thiophene units. These studies calculate parameters such as the total first hyperpolarizability (βtot), which quantifies the second-order NLO response. For example, a series of pyrene-based chromophores with different acceptor moieties, including one derived from benzo[b]thiophene, were investigated. The incorporation of a thiophene π-spacer and various acceptors led to significant NLO responses. One derivative, PYFD2, showed a particularly effective NLO response with a βtot value of 2.376 × 10⁻²⁸ esu. nih.gov Such findings highlight that the benzo[b]thiophene structure, when integrated into a larger push-pull system, can substantially enhance NLO properties. nih.gov
Table 2: Calculated NLO Properties of Pyrene-Benzothiophene Based Chromophores This table shows theoretical data for chromophores designed for NLO applications, where the benzo[b]thiophene unit acts as a key building block.
| Chromophore | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | First Hyperpolarizability (βtot) (esu) |
|---|---|---|---|---|
| PYFR (Reference) | -5.455 | -2.164 | 3.291 | Reference Value |
| PYFD1 | -5.715 | -3.641 | 2.074 | Not Reported |
| PYFD2 | -5.576 | -3.958 | 1.618 | 2.376 x 10⁻²⁸ |
| PYFD3 | -5.577 | -3.992 | 1.585 | Not Reported |
Data from DFT calculations on designed heterocyclic organic compounds. nih.gov
Sensing Applications (e.g., Fluorescence-based sensors)
The inherent fluorescence of the benzo[b]thiophene scaffold makes it an excellent platform for the development of chemosensors. nih.gov These sensors operate by changing their fluorescence properties—such as intensity or wavelength—upon binding with a specific analyte. This "turn-on" or "turn-off" response allows for the sensitive and selective detection of various ions and molecules.
For example, researchers have synthesized a series of benzo[b]thiophene boronic acid derivatives for the fluorescent sensing of sugars. nih.gov These compounds exhibit unusual dual fluorescent emission at physiological pH, and their emission wavelengths shift upon binding to carbohydrates. This property makes them useful for developing biosensors for glycoproteins, which play crucial roles in many biological processes. nih.gov In another application, a benzothiazole-based sensor (a related sulfur-and-nitrogen-containing heterocycle) was developed for the detection of copper ions (Cu²⁺), demonstrating a "turn-on" fluorescent response with a detection limit of 3.3 μM. nih.gov The design of such sensors often relies on mechanisms like chelation-enhanced fluorescence (CHEF) and internal charge transfer (ICT). nih.gov
Table 3: Performance of a Benzothiazole-based Fluorescent Sensor for Cu²⁺ This table provides an example of a sensor based on a related heterocyclic structure, demonstrating the principles applicable to benzo[b]thiophene-based sensors.
| Sensor | Analyte | Detection Limit (μM) | Response Type | Binding Ratio (Sensor:Analyte) |
|---|---|---|---|---|
| BTN | Cu²⁺ | 3.3 | "Off-On" Fluorescence | 1:1 |
Data from a study on a chemosensor for copper ion detection. nih.gov
Future Research Directions and Translational Potential
Development of Novel Benzothiophene-Based Drug Leads
The benzothiophene (B83047) core is present in several FDA-approved drugs and continues to be a focal point for the development of new therapeutic agents. researchgate.netrsc.org Its derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. nih.govijpsjournal.com
Future research will likely focus on:
Structure-Activity Relationship (SAR) Studies: A deeper understanding of how structural modifications to the benzo[b]thiophene scaffold influence biological activity is crucial for designing more potent and selective drug candidates. nih.gov
Target-Based Drug Design: With the identification of specific biological targets, such as the polo-box domain of Polo-like kinase 1 (PLK1-PBD), researchers can design novel benzothiophene derivatives with enhanced inhibitory activity against cancer cells. sophion.comresearchgate.net
Hybrid Molecules: Combining the benzothiophene moiety with other pharmacologically active scaffolds can lead to the creation of hybrid molecules with dual or synergistic therapeutic effects. nih.gov For instance, benzo[b]thiophene-diaryl urea (B33335) derivatives have shown promising anticancer activities. researchgate.net
A summary of notable research findings in the development of benzothiophene-based drug leads is presented in the table below.
| Research Area | Key Findings | Reference |
| Antimicrobial Agents | Benzo[b]thiophene acylhydrazones, such as (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, have shown significant activity against multidrug-resistant Staphylococcus aureus. | nih.govmdpi.com |
| Anticancer Agents | Novel benzothiophene derivatives have been synthesized and identified as potent inhibitors of tumor cell growth, with some compounds showing high binding affinity to targets like PLK1-PBD. | sophion.comresearchgate.net |
| Antidepressants | Certain benzo[b]thiophene derivatives have exhibited antidepressant activity with a potentially rapid onset of action. | researchgate.net |
| Antioxidant and Anti-inflammatory Agents | Schiff base ligands containing a benzo[b]thiophene moiety and their metal complexes have demonstrated antioxidant and anti-inflammatory properties. | rsc.org |
Targeted Delivery Systems
To enhance the therapeutic efficacy and minimize off-target effects of benzothiophene-based drugs, the development of targeted delivery systems is a key area of future research. These systems aim to deliver the active compound specifically to the site of action, such as cancer cells.
One promising approach involves the use of nanocarriers. For instance, loading thiophene (B33073) derivatives into folic acid (FA)-coated nanoparticles can improve their water solubility and enhance their selective uptake by cancer cells that overexpress folate receptors. nih.gov This strategy has been shown to increase the drug's effectiveness in inducing apoptosis in cancer cells. nih.gov
Future research in this area will likely explore various nanocarriers, including liposomes, polymers, and dendrimers, to optimize the delivery of benzothiophene derivatives for different therapeutic applications.
Combinatorial Chemistry and High-Throughput Screening for New Analog Discovery
The vast chemical space surrounding the benzo[b]thiophene scaffold can be efficiently explored using combinatorial chemistry and high-throughput screening (HTS). researchgate.netslideshare.netcombichemistry.com These technologies allow for the rapid synthesis and evaluation of large libraries of compounds, accelerating the discovery of new analogs with desired biological activities. slideshare.net
Combinatorial chemistry techniques, both in solid and solution phases, enable the systematic generation of diverse benzothiophene derivatives by combining different building blocks and reaction pathways. researchgate.netcombichemistry.commalayajournal.org This approach significantly expands the number of compounds that can be tested.
High-throughput screening (HTS) then allows for the rapid assessment of these compound libraries against various biological targets. combichemistry.com By automating the screening process, HTS can quickly identify "hit" compounds that exhibit the desired biological effect, which can then be further optimized into lead compounds for drug development. slideshare.net The integration of these two powerful technologies is a crucial strategy for unlocking the full therapeutic potential of the benzothiophene scaffold. combichemistry.com
Advanced Material Development
Beyond pharmaceuticals, benzo[b]thiophene and its derivatives are gaining significant attention in the field of materials science, particularly in the development of organic electronics. numberanalytics.com The unique electronic properties of the benzothiophene ring system, such as high electron density and the ability to participate in π-conjugation, make it an attractive building block for advanced materials. numberanalytics.com
Key areas of application include:
Organic Field-Effect Transistors (OFETs): Derivatives of researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (BTBT) are among the most promising organic semiconductors for OFETs due to their high charge carrier mobility and stability. researchgate.netresearchgate.netcityu.edu.hk
Organic Light-Emitting Diodes (OLEDs): Benzothiophene-based materials are being explored for use in OLEDs, where their ability to emit light efficiently is a key advantage. numberanalytics.comfrontiersin.org
Organic Photovoltaics (OPVs): The light-absorbing properties of benzothiophene derivatives make them potential candidates for use in OPVs to convert sunlight into electricity. researchgate.netnumberanalytics.com
Future research will focus on synthesizing new benzothiophene-based materials with tailored optical and electrical properties for next-generation electronic devices, including flexible and transparent electronics. numberanalytics.com
Computational Drug Discovery and De Novo Design
Computational approaches are playing an increasingly important role in modern drug discovery, offering a time- and cost-effective way to design novel drug candidates. nih.govresearchgate.net For the benzo[b]thiophene scaffold, these methods can be used to:
Predict Biological Activity: Machine learning models can be trained on existing data to predict the biological activity of new, untested benzothiophene derivatives, helping to prioritize which compounds to synthesize and test. researchgate.netyoutube.com
De Novo Design: Algorithms can generate entirely new molecular structures based on the desired properties and the three-dimensional structure of the biological target. youtube.comnih.gov This "de novo" design process can lead to the discovery of novel and potent benzothiophene-based inhibitors. nih.gov
Virtual Screening: Large virtual libraries of benzothiophene derivatives can be computationally screened against a target protein to identify potential hits before any wet lab experiments are conducted. researchgate.net
These computational tools, often coupled with experimental validation, are accelerating the design-synthesize-test cycle and are expected to be instrumental in the future development of drugs based on the benzo[b]thiophen-2-ylmethanamine scaffold. youtube.com
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for Benzo[b]thiophen-2-ylmethanamine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A catalytic reduction approach using an abnormal N-heterocyclic carbene (NHC)-based potassium complex has been reported for synthesizing thiophen-2-ylmethanamine derivatives. For example, thiophene-2-carboxamide can be reduced with HBPin in dry toluene under optimized conditions (2 mol% catalyst, 74% yield) . For benzo[b]thiophene derivatives, analogous strategies may involve reductive amination or nucleophilic substitution of pre-functionalized benzo[b]thiophene precursors. Reaction parameters such as solvent polarity (e.g., toluene vs. THF), temperature, and stoichiometry of reducing agents should be systematically varied to maximize efficiency.
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer : Characterization should combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction. For example, X-ray crystallography data (CCDC numbers) have been used to resolve ambiguities in related benzoheterocyclic amines . Purity can be assessed via HPLC with UV-Vis or fluorescence detection, as demonstrated for trace analysis of polycyclic aromatic derivatives .
Q. What are the key reactivity patterns of this compound in nucleophilic or electrophilic reactions?
- Methodological Answer : The amine group in this compound can act as a nucleophile in condensation reactions (e.g., imine formation) or participate in metal-catalyzed cross-couplings. For instance, Cu/HMPC catalysts enable efficient oxidation of similar amines to imines with 97% yield and 100% selectivity . Steric and electronic effects from the benzo[b]thiophene moiety may influence reactivity; computational studies (e.g., DFT) can predict frontier molecular orbital interactions .
Advanced Research Questions
Q. How do electronic properties of the benzo[b]thiophene ring influence the catalytic activity of derivatives in asymmetric synthesis?
- Methodological Answer : The electron-rich thiophene ring can stabilize charge-transfer intermediates in catalytic cycles. For example, DDQ-mediated oxidative coupling of benzo[b]thiophenes relies on oxidation potentials and frontier orbital alignment, as shown in intermolecular dehydrogenative coupling studies . Cyclic voltammetry and EPR spectroscopy can elucidate redox behavior, while Hammett plots may correlate substituent effects with reaction rates.
Q. What strategies mitigate competing side reactions (e.g., over-oxidation or polymerization) during functionalization of this compound?
- Methodological Answer : Controlled stoichiometry of oxidizing agents (e.g., DDQ) and acid additives (e.g., trifluoroacetic acid) can suppress over-oxidation. For example, in DDQ/H⁺ systems, maintaining a 1:1 molar ratio of DDQ to substrate and using strong acids (TFA) enhances selectivity for radical-cation intermediates . Kinetic monitoring via in situ FTIR or UV-Vis spectroscopy helps identify optimal reaction windows.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
